JH-X-119-01

IRAK1 selectivity biochemical IC50 kinase profiling

JH-X-119-01 is a uniquely selective, covalent IRAK1 inhibitor (IC₅₀ 9.3 nM, >1,000-fold over IRAK4) that irreversibly labels cysteine 302, enabling washout-resistant target engagement. It cleanly deconvolves IRAK1-specific signaling without IRAK4 cross-talk and synergizes with ibrutinib in MYD88-mutant ABC-DLBCL/WM models. With characterized in vivo PK (t₁/₂ 1.61 h), it is the definitive tool for reciprocal loss-of-function experiments and ABPP probe development.

Molecular Formula C25H20N6O3
Molecular Weight 452.5 g/mol
Cat. No. B8194130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-X-119-01
Molecular FormulaC25H20N6O3
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4
InChIInChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34)
InChIKeyWQVPGYMGERDXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JH-X-119-01: Selective IRAK1 Covalent Inhibitor for MYD88-Mutated B-Cell Lymphoma Research


JH-X-119-01 is a highly potent, selective, and covalent small-molecule inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1) with a biochemical IC₅₀ of 9.3 nM [1]. Developed at the Dana-Farber Cancer Institute, this compound exhibits exceptional kinome-wide selectivity and demonstrates antiproliferative activity in MYD88-mutated B-cell lymphoma models [2]. JH-X-119-01 irreversibly labels IRAK1 at cysteine 302 (C302), a feature that distinguishes it mechanistically from reversible inhibitors [1]. The compound is primarily utilized in preclinical oncology research, particularly for Waldenström macroglobulinemia (WM) and activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL).

Why JH-X-119-01 Cannot Be Replaced by IRAK4 Inhibitors or Dual IRAK1/4 Compounds


IRAK1 and IRAK4 are structurally related serine/threonine kinases that share overlapping but functionally distinct roles in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling [1]. In MYD88-mutated B-cell lymphomas, IRAK1 maintains pro-survival signaling independently of IRAK4, and lentiviral knockdown studies in BCWM.1 cells demonstrated that IRAK1 depletion produces more robust apoptotic effects than IRAK4 knockdown [2]. Furthermore, clinical observations show that in WM patients on ibrutinib therapy, IRAK1 remains hyperactivated despite BTK suppression, representing a persistent resistance pathway [2]. Consequently, IRAK4-selective inhibitors (e.g., PF-05388169, Zimlovisertib) or dual IRAK1/4 inhibitors (e.g., KME-2780) cannot recapitulate the specific pharmacological profile required to interrogate IRAK1-driven signaling independent of IRAK4 compensation. JH-X-119-01, with its >1000-fold selectivity window over IRAK4 and covalent binding mechanism, is uniquely positioned for experiments requiring clean IRAK1 perturbation without IRAK4 cross-talk.

JH-X-119-01 Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Biochemical IRAK1 vs. IRAK4 Selectivity: JH-X-119-01 vs. PF-05388169 vs. IRAK4 Inhibitor Compound 26

JH-X-119-01 demonstrates complete discrimination between IRAK1 and IRAK4, inhibiting IRAK1 with an IC₅₀ of 9.3 nM while exhibiting no measurable inhibition of IRAK4 at concentrations up to 10 µM (the highest concentration tested) [1]. This >1000-fold selectivity window contrasts sharply with the inverse selectivity profile of IRAK4-selective inhibitors. PF-05388169 inhibits IRAK4 with an IC₅₀ of 0.094 nM but retains measurable IRAK1 activity (IC₅₀ = 65 nM), yielding >500-fold selectivity for IRAK4 over IRAK1 . Similarly, IRAK4 Inhibitor Compound 26 shows an IC₅₀ of 94 pM for IRAK4 versus 65 nM for IRAK1 . JH-X-119-01 is the only compound in this comparison set that provides unidirectional, exclusive IRAK1 inhibition without residual IRAK4 activity.

IRAK1 selectivity biochemical IC50 kinase profiling

Kinome-Wide Selectivity: JH-X-119-01 vs. Emavusertib (CA-4948) and AS-2444697

JH-X-119-01 was profiled against 468 kinases at 1 µM using the KinomeScan platform and demonstrated exceptional selectivity, inhibiting only two off-target kinases significantly: YSK4 (IC₅₀ = 57 nM) and MEK3 [1]. This represents an off-target hit rate of 0.43% (2/468 kinases showing >50% inhibition). In comparison, the clinical-stage IRAK4 inhibitor emavusertib (CA-4948), when profiled against 329 kinases, inhibited at least 10 off-target kinases including CLK1, CLK2, CLK4, FLT3, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11 . AS-2444697, another IRAK4 inhibitor, shows less than 10-fold selectivity over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3 despite being >30-fold selective over a 146-kinase panel [2]. JH-X-119-01 thus provides a substantially cleaner kinome profile than clinically advanced IRAK4 inhibitors.

kinome selectivity off-target profiling KinomeScan

IRAK1 Knockdown vs. IRAK4 Knockdown in MYD88-Mutated Lymphoma: Genetic Validation Supporting Target Prioritization

In an inducible lentiviral knockdown model using MYD88-mutated BCWM.1 cells (a Waldenström macroglobulinemia cell line), knockdown of IRAK1 produced more robust apoptotic effects compared to knockdown of IRAK4 [1]. This genetic evidence establishes IRAK1 as the dominant pro-survival kinase in this disease context and validates the therapeutic rationale for selective IRAK1 inhibition over IRAK4 inhibition. While this is genetic (knockdown) rather than pharmacological (inhibitor) evidence, it provides the mechanistic foundation for why a selective IRAK1 inhibitor like JH-X-119-01 is predicted to outperform IRAK4-selective or dual inhibitors in MYD88-mutated B-cell malignancies.

lentiviral knockdown apoptosis BCWM.1 cells

In Vivo Pharmacokinetic Profile: JH-X-119-01 IV Dosing Parameters for Preclinical Study Design

JH-X-119-01 was evaluated in in vivo pharmacokinetic studies following intravenous (IV) dosing, revealing a Cmax of 9.95 µM, a moderate elimination half-life (t₁/₂) of 1.61 hours, and a low systemic clearance of 18.84 mL/min/kg [1]. These parameters provide essential guidance for preclinical experimental design, including dose selection and dosing frequency. The Cmax of 9.95 µM (approximately 9950 nM) exceeds the biochemical IC₅₀ for IRAK1 (9.3 nM) by over 1000-fold and falls within the range of cellular EC₅₀ values observed in lymphoma cell lines (0.59–9.72 µM) , indicating that therapeutically relevant plasma concentrations are achievable in vivo.

pharmacokinetics intravenous dosing Cmax half-life

Covalent Binding Mechanism at C302: JH-X-119-01 vs. Reversible IRAK1 Inhibitors

Intact protein mass spectrometry labeling studies confirmed that JH-X-119-01 irreversibly and covalently labels IRAK1 at cysteine 302 (C302) [1]. This covalent mechanism distinguishes JH-X-119-01 from reversible IRAK1 inhibitors such as HS-243 (IRAK1 IC₅₀ = 24 nM; IRAK4 IC₅₀ = 20 nM), which binds reversibly and exhibits dual IRAK1/4 activity [2]. Covalent inhibition provides prolonged target engagement that persists beyond compound washout, enabling sustained pharmacodynamic effects independent of systemic drug exposure. The cysteine residue targeted by JH-X-119-01 (C302) is unique to IRAK1 among the IRAK family and is not conserved in IRAK4, providing a structural basis for the compound's exceptional paralog selectivity.

covalent inhibitor cysteine 302 irreversible binding

Cellular Antiproliferative Activity Across Lymphoma Cell Lines: JH-X-119-01 Single-Agent EC₅₀ Range

JH-X-119-01 exhibits moderate single-agent antiproliferative activity across a panel of MYD88-expressing lymphoma cell lines, with EC₅₀ values ranging from 0.59 to 9.72 µM in CellTiter-Glo viability assays following 72-hour incubation . Cell lines evaluated include Waldenström macroglobulinemia (WM) cells, diffuse large B-cell lymphoma (DLBCL) cells, and other lymphoma cell lines expressing MYD88 mutations [1]. This single-digit micromolar potency is consistent with the compound's target engagement profile and provides a baseline for assessing synergistic combinations with agents such as ibrutinib. The range of EC₅₀ values reflects cell line-specific dependencies on IRAK1 signaling and offers a reference benchmark for researchers selecting appropriate models.

antiproliferative EC50 lymphoma cell lines

JH-X-119-01: Validated Research Applications and Recommended Experimental Contexts


Dissecting IRAK1-Specific vs. IRAK4-Specific Signaling in TLR/IL-1R Pathways

JH-X-119-01 is the tool compound of choice for experiments requiring clean pharmacological perturbation of IRAK1 without confounding IRAK4 inhibition. With >1000-fold selectivity over IRAK4 (no inhibition at 10 µM) and exceptional kinome-wide selectivity (only two off-target hits among 468 kinases), researchers can confidently attribute observed phenotypes to IRAK1 inhibition [1]. Use JH-X-119-01 alongside an IRAK4-selective inhibitor (e.g., PF-05388169) to perform reciprocal loss-of-function experiments that delineate the distinct and overlapping roles of these paralogous kinases in innate immune signaling.

Combination Therapy Screening with BTK Inhibitors in MYD88-Mutated B-Cell Lymphoma Models

JH-X-119-01 demonstrates synergistic tumor cell killing when combined with the BTK inhibitor ibrutinib in MYD88-mutated WM and ABC-DLBCL cells [1]. This synergy is mechanistically grounded in clinical observations that IRAK1 remains hyperactivated in WM patients on ibrutinib therapy, representing a persistent resistance pathway [1]. Researchers developing rational combination strategies for MYD88-mutated lymphomas should prioritize JH-X-119-01 as the IRAK1-selective agent for co-treatment studies with BTK inhibitors, BCL2 inhibitors, or other targeted agents.

In Vivo Target Engagement and Efficacy Studies Using IV Administration Protocols

JH-X-119-01 has established in vivo pharmacokinetic parameters following intravenous dosing (Cmax = 9.95 µM, t₁/₂ = 1.61 h, clearance = 18.84 mL/min/kg), enabling researchers to design dosing regimens that achieve plasma concentrations exceeding the biochemical IC₅₀ by >1000-fold [1]. The compound's moderate half-life supports multiple daily dosing or continuous infusion protocols in mouse models. Researchers should reference these PK parameters when planning in vivo efficacy studies in LPS-induced sepsis models or xenograft lymphoma models.

Covalent Probe Development and Chemoproteomics for IRAK1 Target Engagement Assays

The covalent, irreversible binding of JH-X-119-01 to cysteine 302 of IRAK1, confirmed by intact protein mass spectrometry [1], makes this compound suitable for developing activity-based protein profiling (ABPP) probes or cellular thermal shift assays (CETSA) to measure IRAK1 target engagement. The defined binding site (C302) provides a structural anchor for designing derivative probes with click chemistry handles or fluorescent tags for chemoproteomic applications. Additionally, the covalent mechanism enables washout-resistant target inhibition, which is advantageous for ex vivo pharmacodynamic assays where compound may be diluted during sample processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-X-119-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.